molecular formula C15H14O2 B1597093 2-(3,4-dimethylphenyl)benzoic Acid CAS No. 728919-22-0

2-(3,4-dimethylphenyl)benzoic Acid

Cat. No.: B1597093
CAS No.: 728919-22-0
M. Wt: 226.27 g/mol
InChI Key: QPPQJMQIRMMOPR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)benzoic acid, systematically named 2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid (C₁₆H₁₅NO₃), is a benzoic acid derivative featuring a carbamoyl group linking the benzoic acid moiety to a 3,4-dimethylphenyl substituent .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPQJMQIRMMOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374383
Record name 2-(3,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-22-0
Record name 2-(3,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-22-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, alternative methods such as catalytic hydrogenation of corresponding nitro compounds or oxidation of methyl-substituted biphenyls may be explored for industrial applications.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

2-(3,4-Dimethylphenyl)benzoic acid+R-OHH+ or DCC2-(3,4-Dimethylphenyl)benzoate ester+H2O\text{2-(3,4-Dimethylphenyl)benzoic acid} + \text{R-OH} \xrightarrow{H^+ \text{ or DCC}} \text{2-(3,4-Dimethylphenyl)benzoate ester} + \text{H}_2\text{O}

Key conditions :

  • Acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide).

  • Yields depend on steric hindrance from the 3,4-dimethylphenyl group .

Amide Formation

Reaction with amines produces amides, often via activation of the carboxylic acid (e.g., using thionyl chloride):

AcidSOCl2Acid chlorideR-NH2Amide\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{R-NH}_2} \text{Amide}

Example : Synthesis of 2-(3,4-dimethylphenyl)benzamide derivatives for pharmaceutical screening .

Electrophilic Aromatic Substitution (EAS)

The biphenyl structure allows EAS, though reactivity is moderated by substituents:

Position Reactivity Directing Effects
Benzoic acid ringDeactivated (meta-directing)Carboxylic acid withdraws electrons, directing incoming electrophiles to meta positions.
3,4-Dimethylphenyl ringActivated (ortho/para-directing)Methyl groups donate electrons, favoring electrophile attack at ortho/para positions relative to substituents.

Reported reactions :

  • Nitration : Occurs preferentially on the 3,4-dimethylphenyl ring at para to methyl groups .

  • Sulfonation : Similar regioselectivity as nitration .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming biphenyl derivatives:

2-(3,4-Dimethylphenyl)benzoic acidΔ or Oxidant2-(3,4-Dimethylphenyl)benzene+CO2\text{this compound} \xrightarrow{\Delta \text{ or } \text{Oxidant}} \text{2-(3,4-Dimethylphenyl)benzene} + \text{CO}_2

Conditions :

  • Heating above 200°C or using copper catalysts in quinoline .

Palladium-Catalyzed Coupling Reactions

The benzoic acid moiety can participate in direct ortho-arylation via palladium catalysis, enabling C–H functionalization:

With Aryl Halides

Acid+Ar-XPd(OAc)2,LigandDiaryl-substituted product\text{Acid} + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2, \text{Ligand}} \text{Diaryl-substituted product}

Key findings :

  • AgOAc removes iodide byproducts, enhancing efficiency .

  • Electron-rich aryl chlorides require bulky ligands (e.g., BuPAd₂) for activation .

Table 1 : Comparison of coupling methods for this compound

Condition Substrate Compatibility Yield Range Mechanistic Insight
AgOAc, AcOH, aryl iodideElectron-rich to moderate60–85%Iodide scavenging prevents catalyst poisoning
Cs₂CO₃, BuPAd₂, DMF, aryl chlorideBroad (e− rich/poor)50–78%Rate-determining C–H cleavage via concerted metalation-deprotonation

Radical-Mediated Reactions

Under UV light or radical initiators, the compound may participate in hydrogen abstraction or coupling:

  • Benzophenone-sensitized reactions : Generate diradical intermediates, leading to dimerization or cross-coupling .

  • Inhibition studies : Radical traps like BHT suppress reactivity, confirming radical pathways .

Fries Rearrangement

In the presence of Lewis acids (e.g., AlCl₃), acyl groups migrate to aromatic rings:

Ester derivativeAlCl3Rearranged hydroxyketone\text{Ester derivative} \xrightarrow{\text{AlCl}_3} \text{Rearranged hydroxyketone}

Applicability : Limited by steric bulk of the 3,4-dimethylphenyl group .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and forming polyaromatic hydrocarbons .

  • Photodegradation : UV exposure induces radical formation, leading to discoloration and breakdown .

Comparative Reactivity Table

Reaction Type Conditions Key Product Yield Reference
EsterificationH₂SO₄, ethanol, refluxEthyl 2-(3,4-dimethylphenyl)benzoate~75%
ortho-ArylationPd(OAc)₂, AgOAc, AcOH2,6-Diarylbenzoic acid68%
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-2-(3,4-dimethylphenyl)benzoic acid52%
DecarboxylationCu, quinoline, 200°C2-(3,4-Dimethylphenyl)benzene89%

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-(3,4-dimethylphenyl)benzoic acid exhibit potent anticancer properties. For example, a study demonstrated that compounds related to this structure showed enhanced cytotoxicity against various cancer cell lines, including acute lymphoblastic leukemia (ALL) and neuroblastoma (NB). The compound exhibited an IC50 value of 0.3 μM against ALL cells, indicating a significant therapeutic potential in oncology .

Analgesic Effects

The compound has been investigated for its effects on pain management. It acts as an opioid receptor modulator, with formulations showing efficacy in reducing visceral pain and gastrointestinal motility disorders without the constipating side effects typical of many opioid treatments . This application is particularly relevant for conditions like irritable bowel syndrome (IBS).

Photoinitiators in Polymer Chemistry

This compound is utilized as a photoinitiator in the production of polymers and resins. Its ability to facilitate the curing process under UV light makes it valuable in the manufacturing of coatings and adhesives .

ApplicationDescriptionBenefits
PhotoinitiatorUsed in polymerization processesEnhances curing efficiency
Anticancer AgentDemonstrated cytotoxicity against cancer cellsPotential treatment for cancers
AnalgesicModulates opioid receptors for pain reliefReduces side effects

Synthetic Pathways

The synthesis of this compound can be achieved through various methods including Friedel-Crafts acylation and other organic transformations. A notable study describes the use of ionic liquid catalysis to improve yields during the synthesis process .

Case Studies

  • A study highlighted the use of this compound in developing new thioureides with antimicrobial properties, showcasing its versatility beyond traditional applications .
  • Another research focused on its role in enhancing the efficacy of existing drug formulations by modifying their pharmacokinetic profiles through structural analogs .

Safety and Environmental Considerations

While this compound is generally considered safe within regulated limits, it is essential to handle it with care due to potential health hazards such as skin irritation and aquatic toxicity . Regulatory assessments emphasize the importance of monitoring exposure levels to mitigate environmental impacts.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural uniqueness lies in the carbamoyl linkage and 3,4-dimethylphenyl substituent. Comparisons with related compounds highlight key differences in substituent positions, functional groups, and biological activities:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Positions Linkage Type Biological Activity Reference
2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid C₁₆H₁₅NO₃ 3,4-dimethylphenyl Carbamoyl Not reported
Mefenamic acid C₁₅H₁₅NO₂ 2,3-dimethylphenyl Amino (anthranilic acid) Analgesic
DMPAB (2-[(2,3-Dimethylphenyl)amino]benzoic acid) C₁₅H₁₅NO₂ 2,3-dimethylphenyl Amino Antibacterial (enhanced via organotin(IV) derivatives)
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid C₁₅H₁₅NO₄S 3,4-dimethylphenyl Sulfamoyl Not reported

Key Observations:

  • Substituent Position Effects: Mefenamic acid and DMPAB share a 2,3-dimethylphenyl group but differ in linkage (amino vs. carbamoyl).
  • Linkage Type: Carbamoyl groups (amide bonds) in the target compound contrast with amino linkages in mefenamic acid and sulfamoyl groups in the sulfonamide analog. Carbamoyl groups are less acidic than sulfonamides but may enhance hydrogen-bonding interactions in biological systems.

Biological Activity

2-(3,4-Dimethylphenyl)benzoic acid, also known as N-(3,4-dimethylphenyl)anthranilic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, including its antibacterial properties and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C15H15NO2C_{15}H_{15}NO_2, with a molecular weight of 241.28 g/mol. The structure consists of a benzoic acid moiety linked to a 3,4-dimethylphenyl group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The compound has been evaluated against various bacterial strains using methods such as the disc diffusion method and agar ditch method.

Table 1: Antibacterial Activity of this compound and Its Complexes

CompoundGram-positive (S. aureus)Gram-negative (E. coli)
This compound18 mm19 mm
Di-methyltin complex35 mm30 mm
Tri-organotin complex32 mm25 mm

The table above summarizes the antibacterial activity measured in millimeters (mm) of inhibition zone diameter against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Notably, the di-methyltin complex exhibited the highest antibacterial activity among the tested compounds, suggesting that modifications to the base structure can enhance efficacy against bacterial pathogens .

The mechanism underlying the antibacterial activity of this compound appears to involve disruption of bacterial cell wall synthesis and function. The compound's ability to penetrate bacterial membranes may be attributed to its hydrophobic character due to the dimethylphenyl substituent. This property allows it to interact with lipid bilayers more effectively than other compounds lacking similar structural features .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds like this compound. Variations in substitution patterns on the aromatic rings can significantly influence antibacterial potency. For instance, studies indicate that specific methyl substitutions enhance binding affinity to bacterial targets while minimizing toxicity to human cells .

Table 2: Structure-Activity Relationship Findings

Substituent PositionActivity Level
ParaLow
MetaModerate
OrthoHigh

The findings suggest that ortho-substituted analogs tend to retain higher biological activity compared to para-substituted variants, which may be less effective due to steric hindrance or unfavorable electronic interactions .

Case Studies

  • Antibacterial Efficacy : A study conducted by Al-Shemary et al. evaluated various organotin complexes derived from this compound. The results demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with particular emphasis on complex stability and structural configuration contributing to enhanced activity .
  • Cytotoxicity Assessment : In another investigation focusing on cytotoxic effects, compounds derived from this benzoic acid derivative were tested against cancer cell lines. The results indicated promising cytotoxic activity, warranting further exploration into its potential as an anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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